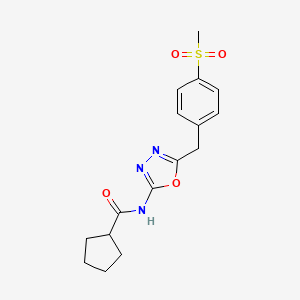
(E)-ethyl 3,4-dimethyl-2-((2-(p-tolyl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3,4-dimethyl-2-((2-(p-tolyl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thiazole Derivatives Synthesis
One notable study explores the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, leading to the formation of 2-acetyl(arylsulfonyl)amino derivatives. This work emphasizes the potential of thiazole compounds as precursors in synthesizing various derivatives through acylation and methylation, showcasing their versatility in organic synthesis (Dovlatyan et al., 2004).
Strecker Synthesis Approach
Another research effort outlines a general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates, highlighting a Strecker addition–cyclization reaction. This study underlines the adaptability of thiazole derivatives in constructing complex heterocycles, contributing significantly to heterocyclic chemistry's field (Cheng et al., 2016).
Chiral Oxazoles from Isoxazoles
Research on the N-acylation of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate with phthalimidylamino acids in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylate esters presents a unique method of creating oxazole derivatives. This study demonstrates the compound's utility in generating chiral molecules, an essential aspect of medicinal chemistry and asymmetric synthesis (Cox et al., 2003).
Acetylcholinesterase Inhibitory Activity
A study on hydrogenated γ-carbolines undergoing piperidine ring cleavage to produce 3-alkoxymethyl-substituted indoles, which were then cyclized to tetrahydroazocino[4,5-b]indoles, showcases the compound's relevance in synthesizing potential acetylcholinesterase inhibitors. This application is significant for discovering new therapeutic agents for diseases like Alzheimer's (Voskressensky et al., 2004).
Non-linear Optical Materials
The characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC) through spectroscopic techniques and theoretical findings indicates its potential as a non-linear optical (NLO) material. This study emphasizes the importance of such compounds in developing materials with unique optical properties, which are crucial for applications in photonics and telecommunication (Singh et al., 2014).
Propiedades
IUPAC Name |
ethyl 3,4-dimethyl-2-[2-(4-methylphenyl)acetyl]imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-16(21)15-12(3)19(4)17(23-15)18-14(20)10-13-8-6-11(2)7-9-13/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXYPWGNYOJNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=C(C=C2)C)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B2755399.png)
![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)





![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2755407.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2755409.png)
![2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2755413.png)
![2-Methoxy-5-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2755415.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)
